7-Hydroxycannabidivarin-d7

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H26O3 |

|---|---|

Molekulargewicht |

309.4 g/mol |

IUPAC-Name |

5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |

InChI |

InChI=1S/C19H26O3/c1-4-5-13-9-17(21)19(18(22)10-13)16-8-14(11-20)6-7-15(16)12(2)3/h8-10,15-16,20-22H,2,4-7,11H2,1,3H3/t15-,16+/m0/s1/i1D3,4D2,5D2 |

InChI-Schlüssel |

SAAKWLWLDDSXCQ-LZSPHPEASA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)CO)O |

Kanonische SMILES |

CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)CO)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

7-Hydroxycannabidivarin-d7: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7). Given its role as a deuterated internal standard, this document also provides context through the properties of its non-deuterated analog, 7-Hydroxycannabidivarin (7-OH-CBDV), a metabolite of the non-psychotropic phytocannabinoid Cannabidivarin (CBDV).

Chemical Properties and Structure

7-OH-CBDV-d7 is the deuterium-labeled form of 7-OH-CBDV, a phase I metabolite of cannabidivarin. The introduction of seven deuterium atoms increases its molecular weight, allowing it to be distinguished from the endogenous analyte in mass spectrometry-based quantification assays, while maintaining nearly identical chemical and physical properties.

Quantitative Data Summary

The following table summarizes the key chemical identifiers and properties of this compound and its non-deuterated counterpart.

| Property | This compound (7-OH-CBDV-d7) | 7-Hydroxycannabidivarin (7-OH-CBDV) |

| Molecular Formula | C₁₉H₁₉D₇O₃ | C₁₉H₂₆O₃ |

| Molecular Weight | 309.45 g/mol | 302.41 g/mol |

| CAS Number | 2249814-78-4 | Not available |

| Formal Name | 2-[(1R,6R)-3-(hydroxymethyl)-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-(propyl-d7)benzene-1,3-diol | 2-[(1R,6R)-3-(hydroxymethyl)-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol |

| Synonyms | 7-OH-CBDV-d7 | 7-hydroxy-CBDV |

Chemical Structure

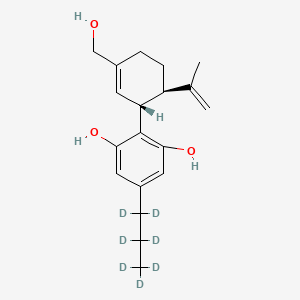

The chemical structure of this compound is based on the cannabidivarin core, with a hydroxyl group introduced at the 7-position and seven deuterium atoms typically located on the propyl side chain. The exact positioning of the deuterium atoms is crucial for its use as an internal standard and is specified by the manufacturer. For the purpose of this guide, a common deuteration pattern on the propyl chain is illustrated.

Figure 1: Chemical Structure of this compound.

Experimental Protocols

Proposed Synthesis of 7-Hydroxycannabidivarin

While a specific synthesis protocol for 7-OH-CBDV-d7 is not publicly available, a plausible route can be derived from methods for the synthesis of 7-OH-CBD and related compounds. A patent describes the synthesis of 7-OH-CBDV through the electrophilic addition of a resorcinol derivative with (+)-trans-mentha-2,8-diene-1,7-diol in the presence of a Lewis acid.

General Synthetic Scheme:

Figure 2: Proposed synthetic pathway for 7-OH-CBDV-d7.

Methodology Outline:

-

Starting Materials: Propyl-d7-resorcinol and (+)-trans-mentha-2,8-diene-1,7-diol.

-

Reaction: The two starting materials are reacted in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃OEt₂).

-

Purification: The resulting product, this compound, is then purified using chromatographic techniques, such as column chromatography.

Quantification by LC-MS/MS

7-OH-CBDV-d7 is primarily used as an internal standard for the accurate quantification of 7-OH-CBDV in biological matrices. The following is a typical experimental protocol for such an analysis.

Sample Preparation (Plasma):

-

Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of 7-OH-CBDV-d7 solution to the plasma sample.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Typically around 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), often in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both 7-OH-CBDV and 7-OH-CBDV-d7 are monitored. For 7-OH-CBD, a common fragmentation is the loss of the olivetol moiety. A similar pattern would be expected for 7-OH-CBDV.

Figure 3: Analytical workflow for cannabinoid quantification.

Metabolic Pathway of Cannabidivarin (CBDV)

7-OH-CBDV is a product of the phase I metabolism of CBDV, primarily occurring in the liver. This metabolic conversion is catalyzed by cytochrome P450 enzymes. Understanding this pathway is crucial for interpreting the presence and concentration of 7-OH-CBDV in biological samples. A study in mice identified 21 metabolites of CBDV, indicating a complex metabolic fate.

Figure 4: Simplified metabolic pathway of CBDV.

Technical Guide: Synthesis and Isotopic Purity of 7-Hydroxycannabidivarin-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) and outlines the analytical methodologies for determining its isotopic purity. This document is intended to provide a comprehensive resource for researchers engaged in the study of cannabinoid metabolism, pharmacokinetics, and the development of deuterated internal standards for analytical applications.

Introduction

7-Hydroxycannabidivarin (7-OH-CBDV) is a primary metabolite of Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant. Like its well-studied counterpart, cannabidiol (CBD), CBDV is under investigation for various therapeutic properties, including potential anticonvulsant effects. The 7-hydroxy metabolite is of significant interest as it represents a key product of hepatic metabolism, primarily mediated by cytochrome P450 enzymes.

The deuterated analogue, 7-OH-CBDV-d7, serves as an invaluable tool in analytical and metabolic studies. The incorporation of seven deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantification of the non-labeled analyte in complex biological matrices by mass spectrometry. This guide provides a plausible synthetic route and detailed analytical protocols for the preparation and characterization of this important research compound.

Proposed Synthesis of this compound

The proposed synthesis of 7-OH-CBDV-d7 is a multi-step process that begins with the synthesis of a deuterated divarinolic acid (the precursor to the deuterated olivetol core) and its subsequent condensation with a suitable terpene synthon, followed by hydroxylation.

Synthesis of Deuterated Divarinol

The synthesis of the deuterated resorcinol core is a critical first step. A plausible approach involves the synthesis of 5-(propyl-d7)resorcinol (deuterated divarinol) starting from commercially available materials. One potential route involves the deuteration of the propyl side chain of an appropriate precursor.

Condensation to form Cannabidivarin-d7 (CBDV-d7)

With the deuterated divarinol in hand, the next step is the condensation with a suitable monoterpene, such as p-mentha-2,8-dien-1-ol, to form the cannabidivarin skeleton. This reaction is typically carried out under acidic conditions.

Hydroxylation of CBDV-d7 to this compound

The final step is the introduction of a hydroxyl group at the 7-position of the CBDV-d7 molecule. This can be achieved through various methods, including allylic oxidation.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of 5-(propyl-d7)resorcinol (Deuterated Divarinol)

A detailed synthetic procedure would be adapted from established methods for the synthesis of alkylresorcinols, incorporating deuterated reagents. One such method involves the Grignard reaction of a protected 3,5-dihydroxybenzaldehyde with a deuterated propyl magnesium bromide, followed by deprotection and reduction of the resulting alcohol.

Step 2: Synthesis of Cannabidivarin-d7 (CBDV-d7)

-

To a solution of deuterated divarinol (1 equivalent) in a suitable solvent such as dichloromethane, add p-mentha-2,8-dien-1-ol (1.1 equivalents).

-

Cool the reaction mixture to 0°C and add a Lewis acid catalyst (e.g., boron trifluoride etherate) dropwise.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield CBDV-d7.

Step 3: Synthesis of this compound

-

Dissolve CBDV-d7 (1 equivalent) in a suitable solvent (e.g., dichloromethane).

-

Add a solution of an oxidizing agent, such as selenium dioxide or N-bromosuccinimide followed by hydrolysis.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction and work up as described in the previous step.

-

Purify the crude product by column chromatography to afford this compound.

Isotopic Purity Analysis

The determination of isotopic purity is crucial to ensure the quality and reliability of the deuterated standard. This is typically achieved using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution and enrichment of a deuterated compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (molecules with different numbers of deuterium atoms) can be quantified.

Experimental Protocol: LC-MS/MS for Isotopic Purity

-

Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system is recommended.

-

Chromatographic Conditions :

-

Column: A C18 reversed-phase column is suitable for cannabinoid analysis.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Parameters :

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for cannabinoids.

-

Scan Mode: Full scan MS is used to acquire the isotopic cluster of the molecular ion.

-

Resolution: A high resolution (e.g., >10,000) is necessary to resolve the isotopic peaks.

-

Data Analysis: The isotopic distribution is determined by integrating the peak areas of the M, M+1, M+2, ... M+7 ions in the mass spectrum. The isotopic purity is calculated based on the relative abundance of the d7 isotopologue.

-

Data Presentation: Isotopic Distribution of 7-OH-CBDV-d7

| Isotopologue | Theoretical m/z | Measured Relative Abundance (%) |

| d0 | X.XXXX | < 0.1 |

| d1 | X.XXXX | < 0.5 |

| d2 | X.XXXX | < 1.0 |

| d3 | X.XXXX | < 2.0 |

| d4 | X.XXXX | < 5.0 |

| d5 | X.XXXX | < 10.0 |

| d6 | X.XXXX | < 20.0 |

| d7 | X.XXXX | > 98.0 |

Note: The theoretical m/z values (X.XXXX) would need to be calculated based on the exact mass of each isotopologue. The measured relative abundance is an example and would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels within the molecule. Both ¹H NMR and ²H NMR can be employed. In ¹H NMR, the absence of signals at the positions where deuterium has been incorporated confirms successful labeling. ²H NMR directly detects the deuterium nuclei, providing information about their chemical environment.

Experimental Protocol: NMR for Structural Confirmation and Isotopic Purity

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent that does not contain signals in the regions of interest (e.g., chloroform-d, methanol-d4).

-

¹H NMR : The spectrum is acquired to confirm the overall structure and to observe the disappearance of proton signals at the deuterated positions.

-

²H NMR : The spectrum is acquired to directly observe the deuterium signals and confirm their locations.

-

Data Analysis : The integrals of the remaining proton signals in the ¹H NMR spectrum can be compared to an internal standard to estimate the degree of deuteration.

Signaling Pathways and Logical Relationships

The biological effects of CBDV are believed to be mediated through various signaling pathways. While the specific pathways of 7-OH-CBDV are less studied, they are expected to be similar to the parent compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Analytical workflow for determining the isotopic purity of 7-OH-CBDV-d7.

Caption: Postulated signaling pathway for Cannabidivarin (CBDV).[1][2][3]

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and isotopic purity analysis of this compound. The methodologies outlined herein are based on established chemical principles and analytical techniques commonly employed in the field of cannabinoid research. The successful synthesis and characterization of this deuterated metabolite will provide a valuable tool for researchers investigating the pharmacology and therapeutic potential of cannabidivarin and its metabolites. It is important to note that the proposed synthetic route may require optimization of reaction conditions to achieve satisfactory yields and purity. All synthetic and analytical work should be conducted in accordance with appropriate laboratory safety protocols.

References

7-Hydroxycannabidivarin-d7 certificate of analysis and specifications

An In-depth Technical Guide to 7-Hydroxycannabidivarin-d7

This technical guide provides a comprehensive overview of the available data and analytical methodologies related to this compound (7-OH-CBDV-d7). The information is intended for researchers, scientists, and professionals in drug development. While specific data for the deuterated form is limited, this guide leverages information from its non-deuterated analog, 7-Hydroxycannabidiol (7-OH-CBD), as a close proxy.

Chemical and Physical Properties

7-OH-CBD is a primary metabolite of cannabidiol (CBD), formed in the liver by the enzyme CYP2C19.[1][2] It is considered an active metabolite and has been studied for its potential therapeutic effects, including anticonvulsant properties and its ability to lower blood triglyceride levels.[1][3] Like CBD, it is not known to have psychoactive effects.[1] The deuterated form, 7-OH-CBDV-d7, is a valuable tool in analytical and metabolic studies, serving as an internal standard for mass spectrometry-based quantification.

Table 1: General Specifications for 7-Hydroxycannabidiol

| Property | Value | Source |

| Formal Name | 2-[(1R,6R)-3-(hydroxymethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol | [4][5] |

| CAS Number | 50725-17-2 | [4][5] |

| Molecular Formula | C21H30O3 | [2][4][5] |

| Formula Weight | 330.5 g/mol | [2][4][5] |

| Purity | ≥98% | [4] |

| Formulation | Crystalline solid or solution in acetonitrile/methanol | [4][5][6] |

Table 2: Computed Physicochemical Properties of 7-Hydroxycannabidiol

| Property | Value | Source |

| Molecular Weight | 330.5 g/mol | [2] |

| XLogP3-AA | 5.3 | [2] |

| Monoisotopic Mass | 330.21949481 Da | [2] |

| Polar Surface Area | 60.7 Ų | [2] |

| Heavy Atom Count | 24 | [2] |

| Rotatable Bond Count | 6 | [2] |

Experimental Protocols

The analysis and quantification of cannabinoids and their metabolites in various biological matrices are critical for research and clinical applications. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Sample Preparation

Prior to analysis, sample preparation is essential to extract the analytes of interest and remove interfering substances.[7] Common extraction methods for cannabinoids include:

-

Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their differential solubilities in two immiscible liquids.

-

Solid-Phase Extraction (SPE): A technique that uses a solid-phase sorbent to isolate analytes from a liquid sample. This method is efficient for cleaning up complex matrices.[7]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of cannabinoids because it can analyze both the acidic and neutral forms without the need for derivatization.[8]

-

Typical Column: C18 stationary phases are commonly used due to their high resolution for separating cannabinoids.[8]

-

Mobile Phase: A common mobile phase composition is a gradient of methanol or acetonitrile with 0.1% formic acid in water.[8]

-

Detection:

-

UV Detection: Acidic cannabinoids typically show absorption peaks around 270 nm and 310 nm, while neutral cannabinoids have peaks near 220 nm.[8]

-

Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the ideal method for sensitive and selective quantification of cannabinoids.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for cannabinoid analysis.[9]

-

Derivatization: A key consideration for GC-MS analysis of cannabinoids is the need for derivatization. Silylation is a common derivatization technique that makes the analytes more volatile and suitable for GC analysis, allowing for the detection of acidic forms.[9]

-

Column: A mid-polarity column, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase, can provide good resolution for cannabinoids like CBD and CBC.[10]

-

Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, providing high sensitivity and specificity.[9]

Visualizations

Metabolic Pathway of Cannabidiol

The following diagram illustrates the metabolic conversion of Cannabidiol (CBD) to its active metabolite, 7-Hydroxycannabidiol (7-OH-CBD), primarily mediated by the CYP2C19 enzyme in the liver.

Caption: Metabolic conversion of CBD to 7-OH-CBD.

Analytical Workflow for Cannabinoid Quantification

This diagram outlines a typical experimental workflow for the quantitative analysis of cannabinoids from a biological sample using LC-MS/MS.

Caption: General workflow for cannabinoid analysis.

References

- 1. 7-Hydroxycannabidiol - Wikipedia [en.wikipedia.org]

- 2. 7-Hydroxycannabidiol | C21H30O3 | CID 11301963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10039724B2 - 7-hydroxy cannabidiol (7-OH-CBD) for use in the treatment of non-alcoholic fatty liver disease (NAFLD) - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 7-Hydroxy cannabidiol (7-OH-CBD) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. unodc.org [unodc.org]

The Role of 7-Hydroxycannabidivarin-d7 in Cannabinoid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7), detailing its critical role in the quantitative analysis of its non-deuterated counterpart, 7-Hydroxycannabidivarin (7-OH-CBDV), a key metabolite of Cannabidivarin (CBDV). As interest in the therapeutic potential of minor cannabinoids like CBDV grows, particularly for conditions such as epilepsy, the need for precise and accurate bioanalytical methods is paramount. This document outlines the rationale for using a deuterated internal standard, provides typical analytical data, details experimental protocols, and illustrates relevant biological and analytical pathways.

Introduction: The Need for Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound serves this exact purpose for the analysis of 7-OH-CBDV.

Why 7-OH-CBDV-d7 is Essential:

-

Compensates for Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) are complex matrices that can enhance or suppress the ionization of the analyte of interest, leading to inaccurate quantification. As 7-OH-CBDV-d7 is chemically identical to 7-OH-CBDV, it co-elutes chromatographically and experiences the same matrix effects. By calculating the ratio of the analyte to the SIL-IS, these effects are normalized.

-

Corrects for Sample Preparation Variability: During extraction, purification, and derivatization steps, some sample loss is inevitable. The SIL-IS is added at the beginning of the sample preparation process and experiences the same losses as the analyte. The analyte/SIL-IS ratio therefore remains constant, correcting for any inconsistencies in sample handling.

-

Improves Method Robustness: The use of a SIL-IS makes the analytical method more rugged and transferable between different laboratories and instruments.

Data Presentation: Quantitative Specifications

The following table summarizes the typical quantitative data for a this compound analytical standard, as would be found on a Certificate of Analysis (CoA). This data is essential for preparing accurate calibration curves and quality control samples.

| Parameter | Specification | Method of Analysis |

| Chemical Identity | ||

| Chemical Name | This compound | 1H-NMR, MS |

| CAS Number | 2249814-78-4 (example) | - |

| Molecular Formula | C₁₉H₁₉D₇O₃ | Mass Spectrometry |

| Molecular Weight | 309.45 g/mol | Mass Spectrometry |

| Purity and Composition | ||

| Chemical Purity | ≥98% | HPLC-UV |

| Deuterium Incorporation | ≥99% atom % D | Mass Spectrometry |

| Isotopic Distribution | d₀: <0.5%, d₁-d₆: <5%, d₇: >95% | Mass Spectrometry |

| Solution Properties | ||

| Supplied As | Solution in Methanol or Acetonitrile | - |

| Concentration | 100 µg/mL (with uncertainty) | Gravimetric Prep. |

| Storage Conditions | -20°C | - |

Experimental Protocols: Quantification of 7-OH-CBDV in Biological Matrices

This section details a representative experimental protocol for the quantification of 7-OH-CBDV in human plasma using LC-MS/MS with this compound as the internal standard.

Materials and Reagents

-

7-OH-CBDV analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

96-well protein precipitation plates

Preparation of Calibration Standards and Quality Controls

-

Stock Solutions: Prepare a 1 mg/mL stock solution of 7-OH-CBDV in methanol.

-

Working Solutions: Serially dilute the stock solution to prepare working solutions for calibration standards and quality controls (QCs) at concentrations ranging from 0.5 ng/mL to 500 ng/mL.

-

Spiking: Spike blank human plasma with the working solutions to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL) and QCs (e.g., 1.5, 75, 400 ng/mL).

Sample Preparation: Protein Precipitation

-

Aliquoting: To each well of a 96-well plate, add 50 µL of plasma sample, calibrator, or QC.

-

Internal Standard Addition: Add 10 µL of the this compound internal standard solution to each well.

-

Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each well.

-

Mixing: Mix thoroughly on a plate shaker for 10 minutes.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

7-OH-CBDV: [Precursor ion > Product ion] (e.g., m/z 303.2 > 235.1)

-

7-OH-CBDV-d7: [Precursor ion > Product ion] (e.g., m/z 310.2 > 242.1)

-

Visualizations: Pathways and Workflows

Metabolic Pathway of Cannabidivarin (CBDV)

The following diagram illustrates the metabolic conversion of CBDV to its active metabolite, 7-OH-CBDV, primarily through the action of cytochrome P450 enzymes in the liver.

Analytical Workflow for Quantification

This diagram outlines the logical flow of the experimental protocol for quantifying 7-OH-CBDV in a biological sample using its deuterated internal standard.

Conclusion

This compound is an indispensable tool in modern cannabinoid research and drug development. Its use as a stable isotope-labeled internal standard enables the robust, accurate, and precise quantification of the active metabolite 7-OH-CBDV in complex biological matrices. The methodologies and data presented in this guide underscore the critical role of such reference materials in generating reliable pharmacokinetic and metabolic data, which is fundamental to understanding the therapeutic potential and safety profile of novel cannabinoid-based medicines.

The Linchpin of Precision: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the exacting landscape of quantitative mass spectrometry, the use of deuterated internal standards stands as a cornerstone of analytical rigor. This in-depth guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for leveraging these powerful tools to ensure data integrity and accelerate drug development pipelines.

Core Principles: The Gold Standard of Quantification

Deuterated internal standards are stable isotope-labeled analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium.[1][2] This subtle modification imparts a detectable mass shift without significantly altering the physicochemical properties of the molecule.[3][4] This near-identical behavior to the analyte of interest is the key to their utility, allowing them to serve as a reliable proxy to correct for a variety of experimental inconsistencies.[3][5]

The primary role of a deuterated internal standard is to compensate for variability throughout the analytical workflow, including inconsistencies in sample preparation, such as extraction efficiency and volumetric dilutions, as well as variations in analytical instrumentation, like injection volume and mass spectrometer response.[3][6] Critically, they are indispensable for mitigating the unpredictable nature of matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix.[4][7] By co-eluting with the analyte, the deuterated standard experiences similar ionization effects, allowing for accurate normalization of the signal.[5][7]

The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS).[4][8] A known amount of the deuterated standard is added to every sample, calibrator, and quality control sample.[3] The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate.[3]

Quantitative Data Presentation

The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize data from various studies, highlighting the enhanced performance achieved with deuterated standards compared to methods without them or with non-isotopically labeled standards.

Table 1: Comparison of Assay Precision and Accuracy with and without Deuterated Internal Standards

| Analyte | Matrix | Internal Standard Type | Precision (%CV) | Accuracy (%Bias) | Reference |

| Atorvastatin | Human Plasma | Deuterated (Atorvastatin-d5) | < 5% | ± 5% | [6] |

| Kahalalide F | Not Specified | Structural Analogue | 8.6% | -3.2% | [8][9] |

| Kahalalide F | Not Specified | Deuterated (SIL) | 7.6% | +0.3% | [8][9] |

Table 2: Bioanalytical Method Validation Data for Atorvastatin using a Deuterated Internal Standard

| Parameter | Acceptance Criteria (Regulatory) | Performance with Deuterated IS |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |

| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |

| Matrix Effect (%CV) | ≤ 15% | < 8% |

| Recovery (%) | Consistent and reproducible | > 85% |

| (Data synthesized from a case study on Atorvastatin bioanalysis)[6] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of deuterated standards in mass spectrometry.

Quantification of Immunosuppressive Drugs in Whole Blood

This protocol outlines a general procedure for the analysis of immunosuppressants (e.g., cyclosporine A, tacrolimus, sirolimus, everolimus) in whole blood using their respective deuterated internal standards.[1][10]

a. Sample Preparation (Protein Precipitation):

-

Thaw whole blood samples and internal standard working solutions at room temperature.[1]

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample.[1]

-

Add 100 µL of the internal standard working solution containing a mixture of the deuterated standards in methanol.[1]

-

Add 150 µL of zinc sulfate solution (0.1 M in water) to precipitate proteins.[1]

-

Vortex the mixture for 30 seconds.[1]

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.[1]

b. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: 0.1% formic acid in methanol.[1]

-

Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

-

Mass Spectrometry:

c. Data Analysis:

-

Integrate the peak areas for each analyte and its deuterated internal standard.[1]

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).[1]

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.[1]

-

Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.[1]

Analysis of Pesticide Residues in a Food Matrix

This protocol describes a general procedure for the analysis of pesticide residues in food using deuterated internal standards with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[1]

a. Sample Preparation (QuEChERS):

-

Homogenize 10-15 g of the food sample.[1]

-

To a 50 mL centrifuge tube, add the homogenized sample.[1]

-

Add 10 mL of acetonitrile and the deuterated internal standard solution.[1]

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[1]

-

Shake vigorously for 1 minute.[1]

-

Centrifuge at 4,000 rpm for 5 minutes.[1]

-

Take an aliquot of the acetonitrile (upper) layer and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18).[1]

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.[1]

-

Filter the supernatant into an autosampler vial for LC-MS/MS analysis.[1]

b. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 or similar reversed-phase column suitable for pesticide analysis.[1]

-

Mobile Phase A: Water with a suitable modifier (e.g., 5 mM ammonium formate, 0.1% formic acid).[1]

-

Mobile Phase B: Methanol or acetonitrile with the same modifier.[1]

-

Gradient: A suitable gradient to separate the target pesticides.[1]

-

Flow Rate: 0.3 - 0.5 mL/min.[1]

-

Injection Volume: 5 - 20 µL.[1]

-

-

Mass Spectrometry:

Mandatory Visualizations

Logical Workflow for Quantitative Bioanalysis

Caption: A typical bioanalytical workflow using a deuterated internal standard.[8]

Mitigation of Matrix Effects

Caption: How deuterated standards compensate for signal suppression.[4]

Metabolite Identification Workflow

Caption: A general workflow for metabolite identification using deuterated standards.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. texilajournal.com [texilajournal.com]

- 11. benchchem.com [benchchem.com]

The Metabolic Conversion of Cannabidivarin to 7-Hydroxycannabidivarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, is gaining significant interest for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders.[1][2] Like its close structural analog, cannabidiol (CBD), CBDV undergoes extensive metabolism in the body, primarily in the liver. A key step in this metabolic cascade is the conversion of CBDV to its active metabolite, 7-Hydroxycannabidivarin (7-OH-CBDV). Understanding the intricacies of this metabolic pathway is crucial for predicting CBDV's pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. This technical guide provides an in-depth overview of the metabolic pathway from CBDV to 7-OH-CBDV, including the enzymes involved, experimental protocols for its investigation, and quantitative data where available.

The Metabolic Pathway: Hepatic 7-Hydroxylation

The primary route of CBDV metabolism is hepatic oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. This process introduces a hydroxyl group at the 7-position of the CBDV molecule, resulting in the formation of 7-OH-CBDV. This metabolite is not merely an intermediate for excretion but is itself pharmacologically active, contributing to the overall therapeutic effect of CBDV.[1][2]

While direct studies on the specific CYP isozymes responsible for CBDV 7-hydroxylation are limited, extensive research on the metabolism of the structurally similar CBD provides a strong predictive framework. The 7-hydroxylation of CBD to 7-hydroxy-CBD (7-OH-CBD) is predominantly catalyzed by CYP2C19 and CYP2C9 .[3] CYP3A4 also contributes to the overall metabolism of CBD, but primarily through hydroxylation at other positions.[3] Given the high degree of structural similarity between CBD and CBDV (differing only by a propyl side chain in CBDV versus a pentyl side chain in CBD), it is highly probable that CYP2C19 and CYP2C9 are the primary enzymes responsible for the metabolic conversion of CBDV to 7-OH-CBDV .

The metabolic pathway can be visualized as follows:

Quantitative Data

| Parameter | Value (for CBD) | Enzyme(s) | Significance |

| Primary Metabolizing Enzymes | CYP2C19, CYP2C9 | Human Liver Microsomes | Indicates the key enzymatic drivers of 7-hydroxylation.[3] |

| Minor Contributing Enzyme | CYP3A4 | Human Liver Microsomes | Contributes to overall metabolism but less to 7-hydroxylation.[3] |

This table summarizes findings for CBD metabolism, which are extrapolated to CBDV due to structural similarity.

Experimental Protocols

Investigating the metabolic pathway of CBDV to 7-OH-CBDV typically involves in vitro experiments using human liver fractions or recombinant enzymes, followed by sensitive analytical techniques for metabolite detection and quantification.

Protocol 1: In Vitro Metabolism of CBDV using Human Liver Microsomes (HLMs)

This protocol is designed to identify the metabolites of CBDV and the primary CYP enzymes involved in their formation.

1. Materials:

- Cannabidivarin (CBDV)

- Pooled Human Liver Microsomes (HLMs)

- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

- 0.1 M Phosphate buffer (pH 7.4)

- Selective CYP chemical inhibitors (e.g., ticlopidine for CYP2C19, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4)

- Acetonitrile (ACN) for reaction quenching

- Internal standard (e.g., deuterated CBDV or 7-OH-CBDV)

2. Procedure:

- Incubation: In a microcentrifuge tube, combine HLMs, phosphate buffer, and CBDV. Pre-incubate at 37°C for 5 minutes.

- Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

- Inhibition (optional): For reaction phenotyping, pre-incubate the HLM mixture with a selective CYP inhibitor for 10-15 minutes before adding CBDV.

- Incubation Time: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

- Quenching: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

- Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.

3. Analysis:

Utilize a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the separation and quantification of CBDV and 7-OH-CBDV.

Experimental workflow for in vitro CBDV metabolism in HLMs. Protocol 2: Metabolism of CBDV using Recombinant Human CYP Enzymes

This protocol helps to definitively identify which specific CYP isozymes are capable of metabolizing CBDV to 7-OH-CBDV.

1. Materials:

- Cannabidivarin (CBDV)

- Recombinant human CYP enzymes (e.g., CYP2C19, CYP2C9, CYP3A4 expressed in a suitable system like baculovirus-infected insect cells)

- NADPH regenerating system

- 0.1 M Phosphate buffer (pH 7.4)

- Acetonitrile (ACN)

- Internal standard

2. Procedure:

- The procedure is similar to Protocol 1, but instead of HLMs, individual recombinant CYP enzymes are used in separate incubations.

- This allows for the direct assessment of each enzyme's ability to produce 7-OH-CBDV from CBDV.

3. Analysis:

LC-MS/MS is used to quantify the formation of 7-OH-CBDV in each reaction. The rate of formation can be compared across the different CYP isozymes to determine their relative contributions.

Workflow for assessing CBDV metabolism by recombinant CYP enzymes. Conclusion

The metabolic conversion of Cannabidivarin to 7-Hydroxycannabidivarin is a critical step in its pharmacology. Based on strong evidence from the metabolism of the closely related cannabidiol, this 7-hydroxylation is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP2C9. For researchers and drug development professionals, a thorough understanding of this pathway, facilitated by the experimental protocols outlined in this guide, is essential for advancing the clinical development of CBDV. Further studies are warranted to determine the specific enzyme kinetics of CBDV 7-hydroxylation to refine pharmacokinetic models and predict potential drug-drug interactions with greater accuracy.

References

- 1. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450–Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary Investigation of 7-OH-CBDV as a CBDV Metabolite: A Technical Guide

Disclaimer: Scientific data specifically investigating 7-hydroxy-cannabidivarin (7-OH-CBDV) as a metabolite of cannabidivarin (CBDV) is currently limited in the public domain. This technical guide provides a comprehensive overview based on existing research on the metabolism of the structurally similar compound, cannabidiol (CBD), and its hydroxylated metabolite, 7-hydroxy-cannabidiol (7-OH-CBD). The information presented herein, particularly quantitative data and experimental protocols, is largely extrapolated from studies on CBD and should be considered as a foundational framework for future research on 7-OH-CBDV.

Introduction

Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid found in the cannabis plant, structurally similar to cannabidiol (CBD) but with a propyl side chain instead of a pentyl chain. Like CBD, CBDV is under investigation for its potential therapeutic effects, particularly in the context of epilepsy and other neurological disorders. Understanding the metabolism of CBDV is crucial for its development as a therapeutic agent, as its metabolites may contribute to its pharmacological activity and pharmacokinetic profile.

One of the primary metabolic pathways for CBD is hydroxylation at the 7-position to form 7-hydroxy-CBD (7-OH-CBD), an active metabolite. Given the structural similarity between CBD and CBDV, it is hypothesized that CBDV undergoes a similar metabolic transformation to produce 7-hydroxy-CBDV (7-OH-CBDV). Patent applications have cited 7-OH-CBDV for the potential treatment of epilepsy, suggesting that some preliminary investigations into its activity have been conducted.[1][2][3] This guide summarizes the current understanding of cannabinoid metabolism, with a focus on providing a framework for the preliminary investigation of 7-OH-CBDV.

Proposed Metabolic Pathway of CBDV to 7-OH-CBDV

The metabolic pathway for the conversion of CBD to 7-OH-CBD is well-established and primarily mediated by cytochrome P450 enzymes in the liver. It is highly probable that CBDV follows a similar pathway.

Caption: Proposed metabolic pathway of CBDV to 7-OH-CBDV and 7-COOH-CBDV.

Quantitative Data (Based on CBD and 7-OH-CBD as Surrogates)

Due to the lack of specific quantitative data for 7-OH-CBDV, the following tables summarize pharmacokinetic parameters for CBD and its major metabolite, 7-OH-CBD, in humans. This data can serve as an estimate for designing preliminary pharmacokinetic studies of CBDV and 7-OH-CBDV.

Table 1: Pharmacokinetic Parameters of CBD and its Metabolites in Humans (Oral Administration)

| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) |

| CBD | 1.5 - 4.0 | 1.2 - 10.1 | 5.5 - 34.7 |

| 7-OH-CBD | 2.0 - 5.0 | 2.6 - 11.2 | 16.1 - 50.3 |

| 7-COOH-CBD | 3.0 - 6.0 | 45 - 281 | 358 - 1883 |

Data compiled from multiple sources and represent a range of values observed in different studies.

Table 2: In Vitro Metabolism of CBD in Human Liver Microsomes

| Parameter | Value |

| Apparent Km (μM) | 8 - 25 |

| Vmax (pmol/min/mg protein) | 100 - 500 |

| Intrinsic Clearance (CLint, μL/min/mg protein) | 10 - 60 |

Values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the investigation of 7-OH-CBDV as a CBDV metabolite.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to identify and quantify the metabolites of CBDV formed by hepatic enzymes.

Objective: To determine the metabolic profile of CBDV in vitro and identify the formation of 7-OH-CBDV.

Materials:

-

Cannabidivarin (CBDV)

-

7-hydroxy-CBDV (7-OH-CBDV) standard (if available)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs (e.g., 0.5 mg/mL protein).

-

Add CBDV at various concentrations (e.g., 1-100 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Preparation:

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water).

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to identify and quantify CBDV and its metabolites.

-

Use the 7-OH-CBDV standard to confirm its identity and for quantification. If a standard is unavailable, putative identification can be made based on mass-to-charge ratio and fragmentation patterns compared to CBDV and known cannabinoid metabolites.

-

References

- 1. EP3639814A1 - 7-oh-cannabidiol (7-oh-cbd) for use in the treatment of epilepsy - Google Patents [patents.google.com]

- 2. WO2015198078A1 - 7-oh-cannabidiol (7-oh-cbd) and/or 7-oh-cannabidivarin (7-oh-cbdv) for use in the treatment of epilepsy - Google Patents [patents.google.com]

- 3. US20220062197A1 - 7-oh-cannabidiol (7-oh-cbd) and/or 7-oh-cannabidivarin (7-oh-cbdv) for use in the treatment of epilepsy - Google Patents [patents.google.com]

The Elusive Phytocannabinoid: An In-depth Technical Guide on the Natural Occurrence of 7-Hydroxycannabidivarin (7-OH-CBDV) in Cannabis sativa

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of scientific knowledge regarding the natural occurrence of 7-Hydroxycannabidivarin (7-OH-CBDV) in the Cannabis sativa plant. A comprehensive review of existing phytochemical literature and analytical studies reveals a critical finding: there is currently no direct scientific evidence to support the presence of 7-OH-CBDV as a naturally occurring phytocannabinoid in cannabis.

While its parent compound, Cannabidivarin (CBDV), is a known minor cannabinoid found in certain cannabis chemovars, 7-OH-CBDV is consistently characterized in scientific literature as a metabolite of CBDV, formed in the human body following consumption. This guide will delve into the distinction between phytocannabinoids and their metabolites, the biosynthesis of related compounds, and the analytical methodologies that have, to date, not identified 7-OH-CBDV in planta.

Introduction: The Distinction Between Phytocannabinoids and Metabolites

The cannabis plant produces a diverse array of over 100 compounds known as phytocannabinoids.[1] These are synthesized and stored in the plant's trichomes. Prominent examples include Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), along with their respective acidic precursors, THCA and CBDA.

When cannabis is consumed, these phytocannabinoids undergo metabolism, primarily in the liver. This process involves enzymatic modifications that transform the original compounds into various metabolites. A common metabolic pathway is hydroxylation, often mediated by cytochrome P450 enzymes. For instance, CBD is metabolized into active metabolites such as 7-hydroxy-CBD (7-OH-CBD).[2] Similarly, 7-OH-CBDV is understood to be the hydroxylated metabolite of CBDV.

Cannabidivarin (CBDV): The Precursor

Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid and a propyl homolog of CBD. It is found in higher concentrations in certain landrace indica strains from northwest India and in specific cultivated chemovars. The biosynthesis of CBDV follows a similar pathway to CBD, originating from cannabigerovarinic acid (CBGVA).

Biosynthetic Pathway of Varinoic Cannabinoids

The biosynthesis of major cannabinoids, including CBDV, is well-established. It begins with the precursors geranyl pyrophosphate (GPP) and divarinolic acid, which combine to form cannabigerovarinic acid (CBGVA). The enzyme CBDVA synthase then catalyzes the conversion of CBGVA into cannabidivarinic acid (CBDVA), the acidic precursor to CBDV. Decarboxylation of CBDVA, typically through heat or light, yields CBDV.

The Status of 7-Hydroxycannabidivarin (7-OH-CBDV)

Despite the established presence of CBDV in cannabis, extensive analytical studies of the phytocannabinoid profile of numerous cannabis strains have not reported the detection of 7-OH-CBDV within the plant material itself. Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive and capable of detecting minor and trace cannabinoids. The consistent absence of 7-OH-CBDV in the published literature strongly suggests it is not a naturally occurring phytocannabinoid.

7-OH-CBDV as a Metabolite

In contrast to its absence in the plant, the formation of 7-OH-CBDV is anticipated in vivo following the ingestion of CBDV. This metabolic process is analogous to the well-documented conversion of CBD to 7-OH-CBD.

A patent application has claimed the use of 7-OH-CBDV for the treatment of epilepsy and mentions that it can be "isolated from plants". However, this claim is not substantiated by any publicly available analytical data or peer-reviewed scientific publications. It is possible that the term "isolated from plants" in this context could refer to a semi-synthetic process, where a naturally occurring precursor like CBDV is extracted and then chemically converted to 7-OH-CBDV.

Quantitative Data on Related Cannabinoids in Cannabis sativa

While no quantitative data exists for 7-OH-CBDV in cannabis, the following table summarizes the typical concentration ranges for its precursor, CBDV, and other major cannabinoids in dried cannabis flower, as reported in various analytical studies.

| Cannabinoid | Typical Concentration Range (% dry weight) | Notes |

| Δ⁹-THC | 0.2 - 30% | Highly variable depending on chemotype. |

| CBD | <0.1 - 20% | Highly variable depending on chemotype. |

| CBG | <0.1 - 2% | Generally a minor cannabinoid. |

| CBDV | <0.1 - 5% | Higher concentrations in specific chemovars. |

| 7-OH-CBDV | Not Detected | Not reported as a natural phytocannabinoid. |

Experimental Protocols for Cannabinoid Analysis

The standard methodologies for the analysis of phytocannabinoids in cannabis plant material are outlined below. These protocols are highly sensitive and would be capable of detecting 7-OH-CBDV if it were present in significant quantities.

Sample Preparation and Extraction

-

Homogenization: Dried and cured cannabis flower material is ground into a fine, homogenous powder to ensure representative sampling.

-

Solvent Extraction: A known mass of the powdered plant material is extracted with an organic solvent. Common solvents include methanol, ethanol, or a mixture of methanol and chloroform.

-

Sonication/Vortexing: The mixture is agitated using an ultrasonic bath or vortex mixer to facilitate the extraction of cannabinoids from the plant matrix.

-

Filtration/Centrifugation: The extract is filtered or centrifuged to remove solid plant material, resulting in a clear cannabinoid-containing solution.

-

Dilution: The extract is diluted to an appropriate concentration for instrumental analysis.

Instrumental Analysis: HPLC-DAD/MS

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or coupled with a Mass Spectrometer (HPLC-MS) is the most common technique for cannabinoid quantification.

-

Chromatographic Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water (often with a formic acid or ammonium formate additive) and acetonitrile or methanol.

-

Detection (DAD): The DAD detector monitors the absorbance of the eluting compounds at multiple wavelengths, allowing for the identification and quantification of cannabinoids based on their characteristic UV spectra and retention times compared to certified reference standards.

-

Detection (MS): A mass spectrometer provides more selective and sensitive detection by identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is particularly useful for identifying novel or trace compounds.

Conclusion and Future Outlook

Based on a thorough review of the current scientific literature, there is no evidence to support the natural occurrence of 7-Hydroxycannabidivarin (7-OH-CBDV) in the Cannabis sativa plant. It is consistently understood to be a metabolite of Cannabidivarin (CBDV), formed in the body after consumption.

For researchers and drug development professionals, this distinction is critical. The pharmacological properties of 7-OH-CBDV may be of interest, but its sourcing would likely require either synthetic production or semi-synthesis from a naturally occurring precursor like CBDV.

Future phytocannabinoid research employing increasingly sensitive analytical techniques may yet identify trace amounts of hydroxylated cannabinoids in the plant. However, until such evidence is published in peer-reviewed literature, 7-OH-CBDV should not be considered a naturally occurring phytocannabinoid. Any claims to the contrary should be met with a request for supporting analytical data.

References

Methodological & Application

Application Note: Quantification of Cannabinoids in Human Plasma using 7-Hydroxycannabidivarin-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of five major cannabinoids in human plasma: Tetrahydrocannabinol (THC), 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC), 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), Cannabidiol (CBD), and Cannabinol (CBN). The method utilizes 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation extraction protocol is followed by a rapid chromatographic separation, enabling high-throughput analysis. This method is suitable for clinical research, forensic toxicology, and drug development applications.

Introduction

The analysis of cannabinoids in biological matrices is of significant interest for monitoring therapeutic use, assessing illicit consumption, and conducting pharmacokinetic studies. LC-MS/MS offers high sensitivity and specificity for the quantification of these compounds. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response. This compound is a suitable internal standard for the quantification of a range of cannabinoids due to its structural similarity and distinct mass-to-charge ratio.

Experimental

Sample Preparation

A protein precipitation method was employed for the extraction of cannabinoids from human plasma.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (7-OH-CBDV-d7, 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed using a C18 column with gradient elution.

Table 1: LC Parameters

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase B |

| 0.0 | 50 |

| 1.0 | 50 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 50 |

| 8.0 | 50 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

Table 3: MS/MS Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| THC | 315.2 | 193.1 | 25 |

| 11-OH-THC | 331.2 | 193.1 | 28 |

| THC-COOH | 345.2 | 299.2 | 22 |

| CBD | 315.2 | 193.1 | 25 |

| CBN | 311.2 | 223.1 | 30 |

| 7-OH-CBDV-d7 (IS) | 308.2 | 202.1 | 27 |

Results and Discussion

The developed method demonstrated excellent performance for the quantification of the five cannabinoids in human plasma.

Calibration Curve and Linearity

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The curves were linear over the concentration range of 1 to 500 ng/mL for all analytes, with a coefficient of determination (R²) greater than 0.99.

Table 4: Linearity and Range

| Analyte | Range (ng/mL) | R² |

| THC | 1 - 500 | > 0.995 |

| 11-OH-THC | 1 - 500 | > 0.996 |

| THC-COOH | 1 - 500 | > 0.994 |

| CBD | 1 - 500 | > 0.997 |

| CBN | 1 - 500 | > 0.995 |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Table 5: Accuracy and Precision Data

| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| THC | Low | 5 | 98.5 | 4.2 |

| Medium | 50 | 101.2 | 3.1 | |

| High | 400 | 99.8 | 2.5 | |

| 11-OH-THC | Low | 5 | 97.9 | 4.8 |

| Medium | 50 | 102.1 | 3.5 | |

| High | 400 | 100.5 | 2.8 | |

| THC-COOH | Low | 5 | 99.1 | 5.1 |

| Medium | 50 | 100.8 | 3.9 | |

| High | 400 | 99.2 | 3.1 | |

| CBD | Low | 5 | 98.2 | 4.5 |

| Medium | 50 | 101.5 | 3.3 | |

| High | 400 | 100.1 | 2.7 | |

| CBN | Low | 5 | 98.8 | 4.9 |

| Medium | 50 | 101.9 | 3.7 | |

| High | 400 | 99.5 | 2.9 |

Visualizations

Caption: Experimental workflow for cannabinoid quantification.

Caption: Simplified cannabinoid receptor signaling pathway.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of five key cannabinoids in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation protocol and rapid chromatographic run time make this method well-suited for high-throughput analytical laboratories.

Application Note: Quantification of 7-Hydroxycannabidivarin (7-OH-CBDV) in Human Urine using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid with growing interest for its potential therapeutic applications, particularly in neurological disorders.[1][2] Understanding its pharmacokinetics, including the formation and excretion of its metabolites, is crucial for clinical development. One of the primary metabolites of CBDV is 7-Hydroxycannabidivarin (7-OH-CBDV). This application note provides a detailed protocol for the sensitive and selective quantification of 7-OH-CBDV in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard (7-OH-CBDV-d3). The use of a stable isotope-labeled internal standard is critical for correcting analyte loss during sample preparation and compensating for matrix effects in the mass spectrometer, ensuring high accuracy and precision.[3][4]

Metabolic Pathway of CBDV

CBDV undergoes phase I metabolism in the body, primarily hydroxylation, to form active and inactive metabolites. The hydroxylation at the 7-position results in the formation of 7-OH-CBDV, which can be further metabolized before excretion. A simplified metabolic pathway is illustrated below.

Caption: Simplified metabolic pathway of Cannabidivarin (CBDV).

Experimental Workflow

The overall workflow for the quantification of 7-OH-CBDV in urine involves sample pre-treatment, which includes enzymatic hydrolysis of the glucuronide conjugate, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The extracted sample is then analyzed by LC-MS/MS.

Caption: Workflow for 7-OH-CBDV analysis in urine.

Detailed Protocols

1. Materials and Reagents

-

7-OH-CBDV and 7-OH-CBDV-d3 certified reference standards

-

Methanol, Acetonitrile, and Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

β-glucuronidase from E. coli

-

Phosphate buffer (pH 6.8)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Human urine (drug-free) for calibration standards and quality controls

2. Sample Preparation

-

To 1 mL of urine sample in a polypropylene tube, add 25 µL of a 1 µg/mL solution of 7-OH-CBDV-d3 in methanol (internal standard).

-

Add 1 mL of phosphate buffer (pH 6.8).

-

Add 50 µL of β-glucuronidase solution.

-

Vortex mix and incubate at 37°C for 2 hours to hydrolyze the glucuronidated metabolites.[5]

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the hydrolyzed sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[6]

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

Table 1: LC Parameters

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 50% B to 95% B over 5 min, hold for 2 min, then re-equilibrate |

Table 2: MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 7-OH-CBDV | 317.2 | 193.1 | 20 |

| 7-OH-CBDV-d3 | 320.2 | 196.1 | 20 |

4. Method Validation

The method should be validated for linearity, limit of detection (LOD), lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effects according to regulatory guidelines.

Table 4: Representative Quantitative Data

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL (r² > 0.99) |

| LLOQ | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Extraction Recovery | > 85% |

| Matrix Effect | < 15% |

This application note details a robust and reliable LC-MS/MS method for the quantification of 7-OH-CBDV in human urine. The use of a deuterated internal standard and a thorough sample preparation procedure ensures high-quality data suitable for pharmacokinetic studies and clinical research in the field of cannabinoid drug development.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 7-Hydroxycannabidivarin in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Hydroxycannabidivarin (7-OH-CBDV) in human plasma. Cannabidivarin (CBDV) is a non-psychotropic cannabinoid with therapeutic potential, and understanding its metabolism is crucial for drug development. 7-OH-CBDV is a primary metabolite of CBDV. The method described herein utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the accuracy, precision, and sensitivity required for pharmacokinetic studies and clinical research involving CBDV.

Introduction

Cannabidivarin (CBDV) is a naturally occurring cannabinoid found in the cannabis plant.[1] Like its close structural analog cannabidiol (CBD), CBDV is non-intoxicating and has garnered significant interest for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. As with any xenobiotic, the metabolic fate of CBDV is a critical aspect of its pharmacological profile. Hepatic cytochrome P450 (CYP) enzymes are primarily responsible for the metabolism of cannabinoids.[2][3] For CBD, hydroxylation at the 7-position to form 7-hydroxy-CBD (7-OH-CBD) is a major metabolic pathway.[2][3][4] By analogy, it is anticipated that CBDV is metabolized to 7-Hydroxycannabidivarin (7-OH-CBDV).

The accurate quantification of 7-OH-CBDV in biological matrices is essential for characterizing the pharmacokinetics of CBDV, assessing drug exposure, and understanding its potential contribution to the overall pharmacological effect. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[5][6] This application note provides a detailed protocol for a robust LC-MS/MS method for the determination of 7-OH-CBDV in human plasma.

Experimental

Materials and Reagents

-

7-Hydroxycannabidivarin (7-OH-CBDV) analytical standard

-

7-Hydroxycannabidivarin-d3 (7-OH-CBDV-d3) internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of 7-OH-CBDV from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (7-OH-CBDV-d3 in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed using a C18 reversed-phase column.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Table 1: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |

| 7-OH-CBDV | 303.2 | 201.1 | 150 | 25 | 80 |

| 7-OH-CBDV | 303.2 | 147.1 | 150 | 35 | 80 |

| 7-OH-CBDV-d3 (IS) | 306.2 | 204.1 | 150 | 25 | 80 |

Note: The MRM transitions for 7-OH-CBDV are predicted based on the fragmentation of the structurally similar 7-OH-CBD. It is recommended to optimize these parameters experimentally with an analytical standard.

Results and Discussion

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision (as %CV) should not exceed 15% (20% at LLOQ).[5][6] |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma samples. |

| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | Extraction recovery should be consistent, precise, and reproducible. |

| Stability | Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[7] |

Representative Quantitative Data

The following table presents hypothetical, yet representative, data for a calibration curve and quality control samples to demonstrate the expected performance of the method.

Table 3: Calibration Curve for 7-OH-CBDV

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |

| 0.1 (LLOQ) | 0.005 |

| 0.5 | 0.024 |

| 1.0 | 0.049 |

| 5.0 | 0.248 |

| 10.0 | 0.495 |

| 50.0 | 2.491 |

| 100.0 (ULOQ) | 4.985 |

Table 4: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ QC | 0.1 | 0.09 | 90.0 | 12.5 |

| Low QC | 0.3 | 0.28 | 93.3 | 8.7 |

| Mid QC | 7.5 | 7.8 | 104.0 | 6.2 |

| High QC | 75.0 | 73.5 | 98.0 | 4.5 |

Visualizations

Caption: Metabolic conversion of CBDV to 7-OH-CBDV.

Caption: Workflow for 7-OH-CBDV analysis in plasma.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of 7-Hydroxycannabidivarin in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of CBDV and its metabolites.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Automated Workflow for High-Throughput LC-MS/MS-Based Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy [mdpi.com]

- 7. In Vitro Stability of Free and Glucuronidated Cannabinoids in Blood and Plasma Following Controlled Smoked Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 7-Hydroxycannabidivarin-d7 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) in pharmacokinetic (PK) studies of Cannabidivarin (CBDV) and its metabolites. The information is intended to guide researchers in designing and executing robust bioanalytical methods for the accurate quantification of CBDV's primary active metabolite, 7-hydroxy-CBDV (7-OH-CBDV), in biological matrices.

Introduction

Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid with therapeutic potential for various neurological conditions. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development. A primary metabolic pathway for cannabinoids like CBDV is hydroxylation, often resulting in active metabolites such as 7-OH-CBDV. Accurate measurement of these metabolites is essential for comprehensive pharmacokinetic profiling.

Deuterated compounds, such as 7-OH-CBDV-d7, are ideal internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The stable isotope-labeled internal standard (SIL-IS) has nearly identical chemical and physical properties to the analyte of interest, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. This co-elution allows for correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[1]

Key Applications of this compound

The primary application of 7-OH-CBDV-d7 in pharmacokinetic studies is as an internal standard for the quantification of the endogenous metabolite 7-OH-CBDV in biological samples such as plasma, serum, and urine.